N-(2-Methyl-5-nitrophenyl)-4-(3-pyridinyl)-2-thiazolamine hydrobromide
Overview
Description
The compound appears to be a complex organic molecule that contains several functional groups, including a nitrophenyl group, a pyridinyl group, and a thiazolamine group. These groups suggest that the compound could have interesting chemical properties and potential applications in various fields.
Synthesis Analysis
Without specific information on this compound, it’s difficult to provide a detailed synthesis analysis. However, the synthesis would likely involve the reaction of a 2-methyl-5-nitrophenyl compound with a 4-(3-pyridinyl)-2-thiazolamine compound, possibly in the presence of a catalyst or under specific conditions.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The nitrophenyl group would likely contribute to the compound’s reactivity, while the pyridinyl and thiazolamine groups could potentially form hydrogen bonds or coordinate with metal ions.Chemical Reactions Analysis
Again, without specific information, it’s difficult to predict the exact chemical reactions this compound would undergo. However, the nitrophenyl group is typically quite reactive and could undergo reactions such as reduction or nucleophilic aromatic substitution.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrophenyl group could make the compound relatively polar, affecting its solubility in different solvents.Safety And Hazards
Without specific information, it’s difficult to provide a detailed safety and hazard analysis. However, like all chemicals, this compound should be handled with care, using appropriate personal protective equipment and following safe laboratory practices.
Future Directions
The future directions for research on this compound would depend on its properties and potential applications. For example, if it showed promise as a drug, future research could involve testing its efficacy and safety in preclinical and clinical trials.
Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific studies and research on “N-(2-Methyl-5-nitrophenyl)-4-(3-pyridinyl)-2-thiazolamine hydrobromide” would be needed.
properties
IUPAC Name |
N-(2-methyl-5-nitrophenyl)-4-pyridin-3-yl-1,3-thiazol-2-amine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2S.BrH/c1-10-4-5-12(19(20)21)7-13(10)17-15-18-14(9-22-15)11-3-2-6-16-8-11;/h2-9H,1H3,(H,17,18);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXSBBIVHFLDEDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC2=NC(=CS2)C3=CN=CC=C3.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80680066 | |
Record name | N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)-1,3-thiazol-2-amine--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80680066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Methyl-5-nitrophenyl)-4-(3-pyridinyl)-2-thiazolamine hydrobromide | |
CAS RN |
1143459-81-7 | |
Record name | N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)-1,3-thiazol-2-amine--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80680066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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